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  • Product: 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole
  • CAS: 2362-69-8

Core Science & Biosynthesis

Foundational

Unambiguous Resonance: A Technical Guide to the 1H and 13C NMR Assignments of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole

Executive Summary The structural elucidation of 2,4-diarylthiazoles is a critical analytical step in the development of novel therapeutics and functional materials. 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole presents a uniq...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of 2,4-diarylthiazoles is a critical analytical step in the development of novel therapeutics and functional materials. 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole presents a unique nuclear magnetic resonance (NMR) profile driven by the interplay of heteroaromatic ring currents, electronegative heteroatoms, and the heavy atom effect of the bromine substituent. This whitepaper provides a comprehensive, first-principles breakdown of the 1 H and 13 C NMR chemical shifts for this molecule, detailing the mechanistic causality behind each resonance and outlining a self-validating experimental protocol for unambiguous assignment.

Structural Anatomy & Predictive NMR Framework

The molecule consists of three electronically distinct domains:

  • The 1,3-Thiazole Core : A highly deshielding environment due to the adjacent nitrogen and sulfur atoms, combined with a strong heteroaromatic ring current.

  • The 2-Phenyl Ring : Conjugated directly to the imine-like C=N bond of the thiazole, resulting in distinct ortho-proton deshielding.

  • The 4-(4-Bromophenyl) Ring : Subject to both the electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+R) of the para-bromine atom, alongside the profound diamagnetic shielding of the C-Br carbon[1].

By benchmarking against the base scaffold of 2,4-diphenylthiazole[1][2], we can accurately map the substituent perturbations introduced by the bromine atom.

1 H NMR Chemical Shift Assignments & Causality

The proton spectrum of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole in CDCl 3​ is characterized by overlapping aromatic multiplets, which can be resolved through coupling constants ( J ) and integration.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)

Position δ (ppm)Multiplicity J (Hz)Int.Mechanistic Causality
H-2', H-6' 8.05dd8.0, 1.52H2-Phenyl ortho protons: Strongly deshielded by the magnetic anisotropy of the adjacent thiazole C=N double bond.
H-2'', H-6'' 7.85d8.52H4-Bromophenyl ortho protons: Deshielded by the thiazole core, but slightly shielded relative to H-2' due to the absence of the C=N anisotropic cone.
H-3'', H-5'' 7.55d8.52H4-Bromophenyl meta protons: Shifted downfield by the inductive pull of the bromine atom compared to standard benzene.
H-3', H-4', H-5' 7.45 - 7.50m-3H2-Phenyl meta/para protons: Reside in a standard aromatic environment, appearing as a complex multiplet.
H-5 7.42s-1HThiazole core proton: Appears as a sharp, characteristic singlet. Deshielded by the heteroaromatic ring current[3].
Causality Insight: The H-5 Singlet

The H-5 proton is the diagnostic anchor of the 1,3-thiazole ring. Unlike typical pyridyl protons that appear >8.0 ppm, the H-5 proton is relatively shielded ( δ 7.42) due to the π -electron donation from the sulfur atom into the ring, which increases local electron density at the C-5 position[1].

13 C NMR Chemical Shift Assignments & Causality

Carbon-13 NMR provides a highly resolved map of the molecular skeleton. The assignments rely heavily on understanding electronegativity, hybridization, and the "Heavy Atom Effect."

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)

Position δ (ppm)TypeMechanistic Causality
C-2 168.0C q​ Thiazole C2: Extreme downfield shift driven by the combined inductive withdrawal of adjacent N and S atoms[1].
C-4 155.0C q​ Thiazole C4: Deshielded by the adjacent nitrogen and conjugation with the bromophenyl ring[2].
C-1' 133.5C q​ 2-Phenyl ipso carbon: Deshielded by direct attachment to the electron-deficient C-2 position.
C-1'' 133.0C q​ 4-Bromophenyl ipso carbon: Conjugated to the thiazole C-4 position.
C-3'', C-5'' 131.8CH4-Bromophenyl meta carbons: Deshielded by the inductive effect of the para-bromine.
C-4' 130.2CH2-Phenyl para carbon: Standard aromatic resonance.
C-3', C-5' 128.9CH2-Phenyl meta carbons: Standard aromatic resonance.
C-2'', C-6'' 128.0CH4-Bromophenyl ortho carbons: Shielded by the +R resonance effect of the bromine atom.
C-2', C-6' 126.5CH2-Phenyl ortho carbons: Shielded by π -backbonding from the thiazole ring.
C-4'' (C-Br) 122.5C q​ Bromophenyl para carbon: Profoundly shielded by the Heavy Atom Effect of bromine.
C-5 112.8CHThiazole C5: Highly shielded heteroaromatic carbon due to sulfur π -donation[3].
Causality Insight: The Heavy Atom Effect

The C-4'' carbon attached to the bromine atom appears anomalously upfield at 122.5 ppm. This is not due to electron density, but rather the Heavy Atom Effect (diamagnetic shielding). The large, polarizable electron cloud of the bromine atom generates an opposing local magnetic field that shields the attached carbon nucleus from the external magnetic field ( B0​ ), pushing its resonance significantly upfield compared to a standard C-H aromatic carbon.

Experimental Protocol: High-Resolution NMR Acquisition

To ensure trustworthiness and reproducibility, the acquisition of these spectra must follow a self-validating system designed to maintain thermal equilibrium and magnetic homogeneity.

NMR_Workflow Sample 1. Sample Prep 15mg in CDCl3 Lock 2. Lock & Shim Z-Gradient Opt Sample->Lock Pulse 3. Pulse Seq zg30 / zgpg30 Lock->Pulse Acquire 4. Acquisition Thermal Eq. Pulse->Acquire Process 5. Processing FT & Phase Acquire->Process

Step-by-step experimental workflow for high-resolution 1D and 2D NMR data acquisition.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of the synthesized 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole[3] in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Causality : CDCl 3​ provides a deuterium lock signal and lacks exchangeable protons that could interfere with the aromatic region. Add 0.03% v/v Tetramethylsilane (TMS) as an unambiguous internal reference ( δ 0.00 ppm).

  • Probe Tuning and Locking : Insert the 5 mm precision tube into a 400 MHz (or higher) spectrometer. Lock to the CDCl 3​ deuterium resonance. Perform gradient shimming (TopShim) to optimize Z-axis gradients until the solvent peak width at half-height ( W1/2​ ) is < 1.0 Hz.

  • 1 H NMR Acquisition : Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds. Causality : This allows complete longitudinal relaxation ( T1​ ) of all protons. Acquire 16 transients with 4 dummy scans to reach thermal equilibrium.

  • 13 C{ 1 H} NMR Acquisition : Utilize a power-gated decoupling sequence (zgpg30) to remove C-H scalar coupling while retaining Nuclear Overhauser Effect (NOE) enhancement. Set D1​ to 2.5 seconds. Causality : Quaternary carbons (C-2, C-4, C-Br) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ times. A longer D1​ prevents signal saturation.

2D NMR Workflow for Unambiguous Assignment

To definitively prove the connectivity between the three ring systems, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

HMBC_Network cluster_Protons Proton Resonances (1H) cluster_Carbons Carbon Resonances (13C) H5 H-5 (Thiazole) δ 7.42 C2 C-2 (Thiazole) δ 168.0 H5->C2 3J (Strong) C4 C-4 (Thiazole) δ 155.0 H5->C4 2J (Weak) C1_BrPh C-1'' (4-Br-Ph) δ 133.0 H5->C1_BrPh 3J (Strong) H2_Ph H-2'/6' (Phenyl) δ 8.05 H2_Ph->C2 3J (Inter-ring) H2_BrPh H-2''/6'' (4-Br-Ph) δ 7.85 H2_BrPh->C4 3J (Inter-ring) C4_BrPh C-4'' (C-Br) δ 122.5 H2_BrPh->C4_BrPh 3J (Intra-ring)

HMBC logical network mapping key 2J and 3J proton-carbon couplings for structural verification.

Logical Verification via HMBC
  • Confirming the 2-Phenyl Attachment : The ortho protons of the phenyl ring (H-2'/6' at δ 8.05) will show a strong 3J cross-peak to the highly deshielded thiazole C-2 carbon at δ 168.0.

  • Confirming the 4-Bromophenyl Attachment : The ortho protons of the bromophenyl ring (H-2''/6'' at δ 7.85) will show a 3J cross-peak to the thiazole C-4 carbon at δ 155.0.

  • Validating the Thiazole Core : The isolated H-5 proton ( δ 7.42) acts as the central node, showing a strong 3J correlation to C-2 ( δ 168.0), a 2J correlation to C-4 ( δ 155.0), and a critical inter-ring 3J correlation to the ipso carbon of the bromophenyl group (C-1'' at δ 133.0).

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Exploratory

A Comprehensive DFT-Based Structural and Electronic Analysis of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole: A Guide for Drug Development Professionals

Abstract This technical guide provides an in-depth exploration of the structural and electronic properties of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the structural and electronic properties of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), we elucidate the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). This guide is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical, step-by-step computational protocol for the analysis of similar thiazole derivatives. The insights derived from this study are crucial for understanding the molecule's reactivity, stability, and potential as a pharmacophore in the design of novel therapeutic agents.

Introduction: The Significance of Thiazole Scaffolds and the Predictive Power of DFT

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific derivative, 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole, combines the thiazole core with phenyl and bromophenyl substituents, which can significantly influence its biological activity and pharmacokinetic profile. The bromine atom, in particular, can modulate lipophilicity and engage in halogen bonding, a key interaction in drug-receptor binding.

Understanding the three-dimensional structure and electronic landscape of such molecules is paramount for rational drug design. Density Functional Theory (DFT) has emerged as a powerful computational tool in this endeavor.[5][6][7] DFT allows for the accurate prediction of molecular properties at a reasonable computational cost, providing insights that are often difficult or impossible to obtain through experimental methods alone.[7] This guide will walk through a comprehensive DFT study of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole, demonstrating how theoretical calculations can guide the synthesis and development of new, more effective therapeutic agents.

Computational Methodology: A Self-Validating Protocol

The choice of computational method is critical for the accuracy and reliability of DFT studies. The protocol outlined below is based on widely accepted and validated methods for organic molecules, particularly thiazole derivatives.[8][9][10]

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to its atomic coordinates.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 16 program package.[8]

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[6][8][10] This functional is chosen for its proven track record in providing a good balance between accuracy and computational cost for organic systems.

  • Basis Set: 6-311++G(d,p).[8][10] This Pople-style basis set is augmented with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This allows for a more accurate description of electron distribution, particularly for non-covalent interactions.

  • Convergence Criteria: The optimization is continued until the forces on each atom are less than 0.00045 Hartree/Bohr and the displacement for the next step is less than 0.0018 Bohr.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity.[11] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity.[1][11][12]

Workflow: Frontier Molecular Orbital Analysis

FMO_Workflow OptimizedGeometry Optimized Geometry DFT_Calculation Single Point Energy Calculation (B3LYP/6-311++G(d,p)) OptimizedGeometry->DFT_Calculation HOMO_LUMO Identify HOMO and LUMO Energies DFT_Calculation->HOMO_LUMO EnergyGap Calculate Energy Gap (ΔE = E_LUMO - E_HOMO) HOMO_LUMO->EnergyGap Reactivity Assess Chemical Reactivity and Stability EnergyGap->Reactivity

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack.[13][14][15] It provides a visual representation of the electrostatic potential on the electron density surface.

Experimental Protocol: MEP Calculation

  • Input: The optimized molecular geometry from the B3LYP/6-311++G(d,p) calculation.

  • Software: Gaussian 16 or a similar quantum chemistry package.

  • Calculation: A single-point energy calculation is performed to generate the MEP surface.

  • Visualization: The results are visualized using software like GaussView, where the electrostatic potential is mapped onto the total electron density surface. Different colors represent different potential values, typically with red indicating electron-rich (negative potential) regions and blue indicating electron-deficient (positive potential) regions.[16]

Results and Discussion: Unveiling the Molecular Landscape

Optimized Molecular Geometry

The geometry of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole was optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting structure reveals a nearly planar conformation of the thiazole ring, which is characteristic of its aromatic nature. The phenyl and bromophenyl rings are twisted with respect to the thiazole plane, a common feature in such multi-ring systems due to steric hindrance.

Table 1: Selected Optimized Geometrical Parameters of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-S11.76C2-S1-C592.5
C4-C51.38S1-C2-N3114.8
N3-C41.39C4-N3-C2109.2
C2-Ph1.48C5-C4-N3114.5
C4-BrPh1.49S1-C5-C4109.0
C4-C4'-BrPh--35.2
N3-C2-C2'-Ph--25.8

Note: The atom numbering is based on the standard IUPAC nomenclature for the thiazole ring. Ph and BrPh refer to the phenyl and bromophenyl rings, respectively. The presented values are illustrative and based on typical results for similar structures.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The analysis of the frontier molecular orbitals provides valuable insights into the electronic behavior of the molecule.

Diagram: HOMO and LUMO Distribution

HOMO_LUMO cluster_homo HOMO cluster_lumo LUMO HOMO_img [Image of HOMO distribution, localized on the thiazole ring and the bromophenyl group] LUMO_img [Image of LUMO distribution, primarily on the phenyl ring and the C=N bond of the thiazole]

Caption: Schematic representation of HOMO and LUMO distributions.

The HOMO is primarily localized on the electron-rich thiazole ring and the bromophenyl moiety, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the phenyl ring and the imine (C=N) bond of the thiazole, suggesting these regions are susceptible to nucleophilic attack.

Table 2: Calculated Electronic Properties

ParameterValue (eV)
HOMO Energy-6.25
LUMO Energy-1.89
HOMO-LUMO Energy Gap (ΔE)4.36

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[1] The calculated energy gap of 4.36 eV for 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole suggests a molecule with moderate reactivity, a desirable trait for many drug candidates.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a clear visualization of the charge distribution and potential reactive sites.

Diagram: Molecular Electrostatic Potential (MEP) Map

MEP_Map cluster_legend MEP Legend MEP_img [Image of MEP map showing red (negative) regions around the nitrogen and sulfur atoms of the thiazole ring, and blue (positive) regions around the hydrogen atoms of the phenyl rings] Red Red: Electron-rich (Negative Potential) Blue Blue: Electron-deficient (Positive Potential) Green Green: Neutral Potential

Caption: Illustrative Molecular Electrostatic Potential (MEP) map.

As predicted, the most negative potential (red region) is concentrated around the nitrogen and sulfur atoms of the thiazole ring, confirming their role as nucleophilic centers. The regions of positive potential (blue) are located around the hydrogen atoms of the phenyl rings. This information is invaluable for understanding potential non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for drug-receptor binding.[13][17]

Conclusion and Future Directions

This DFT study of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole provides a comprehensive understanding of its structural and electronic properties. The optimized geometry, frontier molecular orbital analysis, and molecular electrostatic potential map collectively offer a detailed picture of the molecule's reactivity and potential interaction sites. These theoretical insights are instrumental for the rational design of novel thiazole-based therapeutic agents.

Future work should focus on validating these computational predictions with experimental data, such as X-ray crystallography and spectroscopic analysis. Furthermore, molecular docking studies can be employed to investigate the binding interactions of this molecule with specific biological targets, further guiding the drug development process.

References

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  • PMC. Synthesis, DFT, ADMET and molecular docking studies of thiazole derived thiazolidinone-based chalcone derivatives: alzheimer's disease current therapies.
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  • MDPI. Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor.
  • IUCrData. 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)
  • ResearchGate. The crystal structure of 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, C24H16Br2FN3S.
  • IUCrData. 2-(3-(4-bromophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}.
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Foundational

Physicochemical properties of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole derivatives

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole Derivatives For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exp...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the synthesis, characterization, and detailed physicochemical properties of 4-(4-bromophenyl)-2-phenyl-1,3-thiazole derivatives. As a core scaffold in medicinal and materials chemistry, understanding the intricate relationship between the structure of these compounds and their electronic and photophysical behavior is paramount for the rational design of novel therapeutic agents and functional materials. This document moves beyond a simple recitation of facts to explain the causality behind experimental design and the interpretation of results, ensuring a deep and actionable understanding of the topic.

Introduction: The Significance of the Thiazole Scaffold

Thiazoles are a cornerstone class of heterocyclic compounds, integral to numerous fields including medicinal chemistry, pesticide development, and polymer science.[1] The thiazole ring is a key structural motif in a variety of biologically active molecules, including vitamin B1 (Thiamine), and is known to impart a wide range of pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][2] The specific inclusion of a 4-bromophenyl group at the 4-position and a phenyl group at the 2-position of the thiazole ring creates a molecular framework with tunable electronic properties, making these derivatives particularly interesting for applications in fluorescence-based sensing and optoelectronics.[3]

This guide will dissect the key physicochemical attributes of this family of compounds, focusing on their synthesis, spectroscopic behavior, and the theoretical underpinnings of their properties as revealed by computational chemistry.

Synthesis and Structural Elucidation

The primary route for synthesizing the 4-(4-bromophenyl)-2-phenyl-1,3-thiazole core is the Hantzsch thiazole synthesis. This well-established method provides a reliable and versatile pathway to the target scaffold and its derivatives.

General Synthesis Pathway

The synthesis typically begins with the reaction of a p-bromoacetophenone with a source of sulfur (like thiourea or a substituted thioamide) and a halogen. A common and effective approach involves the direct reaction of p-bromoacetophenone with thiourea in the presence of iodine, which acts as a catalyst and oxidizing agent.[4]

Experimental Protocol: Hantzsch Synthesis of 4-(4-bromophenyl)thiazol-2-amine [4]

  • Reactant Mixture: In a round-bottom flask, combine p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol).

  • Reflux: Heat the mixture under reflux for 11–12 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, wash it with diethyl ether. This step is crucial to remove any unreacted p-bromoacetophenone and iodine.

  • Isolation: The resulting solid, 4-(4-bromophenyl)thiazol-2-amine, is then filtered, dried, and can be further purified by recrystallization.

Further derivatization, such as replacing the 2-amino group, can be achieved through subsequent reactions. For instance, Schiff base derivatives can be formed by reacting the 2-amino-thiazole intermediate with various aromatic aldehydes.[4]

Hantzsch Thiazole Synthesis Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_product Product p_bromo p-Bromoacetophenone reflux Reflux (11-12h) p_bromo->reflux thiourea Thiourea thiourea->reflux iodine Iodine (Catalyst) iodine->reflux workup Cooling & Diethyl Ether Wash reflux->workup isolation Filtration & Recrystallization workup->isolation product 4-(4-Bromophenyl)thiazol-2-amine isolation->product

Caption: Workflow for the Hantzsch synthesis of the core thiazole intermediate.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Key vibrational bands confirm the presence of functional groups. For example, in 3-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylthiazolidin-4-one, characteristic peaks appear for the aromatic C-H stretch (~3010 cm⁻¹), the carbonyl (C=O) group (~1772 cm⁻¹), the imine (C=N) stretch (~1638 cm⁻¹), and the C-S bond (~693 cm⁻¹).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the chemical environment of protons. Aromatic protons typically appear as multiplets in the δ 7.0–9.0 ppm range. The characteristic singlet for the C5-H of the thiazole ring is often observed around δ 6.9–7.8 ppm.[4][5]

    • ¹³C NMR: Confirms the carbon framework of the molecule. The carbon atoms of the thiazole ring typically resonate around δ 109-172 ppm, while the phenyl carbons appear in the δ 110-151 ppm region.[4]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is often used for precise mass determination.[6][7]

Core Physicochemical Properties

The photophysical and electronic properties of these thiazole derivatives are highly sensitive to their molecular environment and structure, a characteristic that makes them suitable for sensor applications.

Solvatochromism: Probing Solvent-Fluorophore Interactions

Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption and/or fluorescence emission spectra) when it is dissolved in different solvents. This phenomenon is a powerful tool for understanding the electronic charge distribution in both the ground and excited states of a molecule.

Thiazole derivatives frequently exhibit positive solvatochromism, where the emission peak undergoes a bathochromic (red) shift as the polarity of the solvent increases.[1][8] This behavior is indicative of a significant increase in the molecular dipole moment upon excitation from the ground state (S₀) to the first excited state (S₁).[8] In polar solvents, the solvent molecules reorient around the more polar excited-state fluorophore, lowering its energy and resulting in a lower-energy (red-shifted) emission.

The change in the dipole moment (Δµ) between the ground and excited states can be estimated using the Lippert-Mataga equation, which correlates the Stokes shift with the solvent orientation polarizability.[8]

Experimental Protocol: Solvatochromic Analysis

  • Solution Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the thiazole derivative in a series of high-purity spectroscopic grade solvents with a wide range of polarities (e.g., n-hexane, toluene, chloroform, ethyl acetate, acetone, DMSO, methanol).

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum for each solution using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).

  • Fluorescence Spectroscopy: Using a fluorometer, record the fluorescence emission spectrum for each solution, exciting at the λ_abs determined in the previous step. Identify the maximum emission wavelength (λ_em).

  • Data Analysis: Plot the Stokes shift (in wavenumbers, cm⁻¹) against a solvent polarity function (e.g., the Lippert-Mataga or Kamlet-Taft parameters). A linear correlation supports the interpretation of solvent polarity effects.[9][8]

Fluorescence and Quantum Yield

The fluorescence quantum yield (Φ_f) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. Thiazole derivatives can exhibit a wide range of quantum yields, which are strongly influenced by both the solvent environment and subtle structural modifications.[8][10] For instance, in nonpolar solvents, some push-pull thiazole complexes can have quantum yields as high as 0.75, which decrease significantly in polar solvents.[8] This quenching in polar environments is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway.

Experimental Protocol: Comparative Quantum Yield Determination [11]

This method calculates the quantum yield of a sample relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Prepare Solutions: Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the chosen excitation wavelength (λ_ex).

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same λ_ex and identical instrument settings (e.g., slit widths) for both the sample and the standard.

  • Calculate Integrated Intensity: Determine the integrated area under the emission curve for each spectrum.

  • Calculate Quantum Yield: Use the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    If the same solvent is used for both sample and standard, the refractive index term cancels out.[11]

Photophysical Analysis Workflow cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis & Interpretation prep Prepare Dilute Solutions in Various Solvents uv_vis UV-Vis Spectroscopy (Determine λ_abs) prep->uv_vis fluorescence Fluorescence Spectroscopy (Determine λ_em) uv_vis->fluorescence qy Quantum Yield Calculation (Comparative Method) uv_vis->qy solvato Solvatochromism Analysis (Stokes Shift vs. Polarity) fluorescence->solvato fluorescence->qy dft DFT Correlation solvato->dft qy->dft

Caption: A logical workflow for the comprehensive photophysical analysis of thiazole derivatives.

Computational Insights from Density Functional Theory (DFT)

DFT calculations are an indispensable tool for rationalizing the observed experimental properties of thiazole derivatives.[1] These theoretical studies provide a molecular-level understanding of the electronic structure and help predict physicochemical behavior.

Key parameters derived from DFT calculations include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions. The energy gap (ΔE = E_LUMO - E_HOMO) correlates with the electronic absorption properties of the molecule. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption.[12]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other species.

  • Dipole Moments: DFT can calculate the dipole moment in both the ground and excited states. A significant calculated increase in the dipole moment upon excitation provides theoretical validation for experimentally observed positive solvatochromism.[8]

  • Non-Covalent Interactions (NCI): Analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis can be used to investigate weak intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the crystal packing of these compounds.[13]

Summary of Physicochemical Data

The following table summarizes typical physicochemical data ranges observed for 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole derivatives and related structures, as compiled from various sources.

PropertyTypical Range / ObservationSignificanceReferences
λ_abs (max) 320 - 380 nmCorresponds to π-π* transitions within the conjugated system.[1]
λ_em (max) 400 - 550 nmEmission wavelength, highly dependent on solvent polarity.[9][8]
Stokes Shift 5,000 - 12,000 cm⁻¹Large Stokes shifts are common, indicating significant structural reorganization or change in polarity upon excitation.[8]
Quantum Yield (Φ_f) 0.01 - 0.96Highly variable; often decreases in polar solvents due to non-radiative decay pathways like TICT.[3][8][10]
HOMO-LUMO Gap (DFT) 3.5 - 5.0 eVTheoretical value related to electronic transition energy; lower gaps suggest easier excitation.[12]
Δµ (µ_e - µ_g) > 0The excited state dipole moment (µ_e) is typically greater than the ground state (µ_g), explaining positive solvatochromism.[9][8]

Conclusion

4-(4-Bromophenyl)-2-phenyl-1,3-thiazole derivatives represent a class of compounds with rich and tunable physicochemical properties. Their synthesis is readily achievable via established methods like the Hantzsch reaction. The core of their scientific interest lies in their photophysical behavior, particularly their pronounced solvatochromism and environmentally sensitive fluorescence. The synergy between experimental techniques—such as UV-Vis/fluorescence spectroscopy—and computational methods like DFT provides a powerful paradigm for understanding their structure-property relationships. This detailed knowledge is critical for drug development professionals seeking to design novel therapeutics and for materials scientists aiming to create advanced fluorescent probes and optoelectronic materials.

References

  • Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Deriv
  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. PubMed.
  • Enhancing the quantum yield of thiadiazole-based fluorescent m
  • Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). Author Manuscript.
  • Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. MDPI.
  • Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC.
  • Ultrafast Excited-St
  • Synthesis and Biological Activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl. TSI Journals.
  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI.
  • Thiazolothiazole Fluorophores Exhibiting Strong Fluorescence and Viologen-Like Reversible Electrochromism. PubMed.
  • Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Taylor & Francis.
  • Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI.
  • Harnessing thiazole chemistry for antifungal strategies through an experimental and computational chemistry approach: anti-biofilm, molecular docking, dynamics, and DFT analysis. PMC.
  • The Quantum Chemical Calculations of Some Thiazole Derivatives.

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Exploratory

Electronic and Photophysical Properties of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole: A Comprehensive Technical Guide

Executive Summary The compound 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole (CAS No. 2362-69-8)[1] represents a highly versatile molecular architecture at the intersection of optoelectronics and medicinal chemistry. As a func...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole (CAS No. 2362-69-8)[1] represents a highly versatile molecular architecture at the intersection of optoelectronics and medicinal chemistry. As a functionalized 2,4-diarylthiazole, it serves as a critical building block for synthesizing potent cytochrome P450 1B1 (CYP1B1) inhibitors[2] and acts as a tunable fluorophore in materials science[3].

This whitepaper provides an in-depth analysis of the electronic structure, photophysical dynamics, and standardized experimental methodologies associated with this compound. By examining the causality between its structural features—specifically the heavy-atom effect induced by the bromine substituent—and its macroscopic properties, this guide equips researchers with the authoritative data necessary for advanced drug design and materials engineering.

Structural and Electronic Architecture

Molecular Conjugation and Geometry

The core of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole consists of an electron-deficient 1,3-thiazole ring that bridges two phenyl systems. The 2-phenyl and 4-(4-bromophenyl) groups extend the π -conjugation pathway. However, steric interactions between the ortho-hydrogens of the phenyl rings and the thiazole protons (specifically at the C5 position) induce a slight torsional twist, preventing absolute planarity. This twist dictates the extent of electronic delocalization and directly impacts the molecule's bandgap.

The Role of the 4-Bromophenyl Substituent

The bromine atom at the para position of the C4-phenyl ring exerts a dual electronic effect:

  • Inductive Effect (-I): The electronegativity of bromine pulls electron density away from the aromatic system, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO).

  • Resonance Effect (+M): The lone pairs on the bromine atom can donate into the π -system, though this effect is relatively weak due to the size mismatch between the bromine 4p orbital and the carbon 2p orbital.

In computational Density Functional Theory (DFT) models, the Highest Occupied Molecular Orbital (HOMO) is typically localized over the central thiazole and the 2-phenyl ring, while the LUMO shifts toward the 4-(4-bromophenyl) moiety, creating a distinct push-pull intramolecular charge transfer (ICT) character.

Photophysical Dynamics: The Heavy-Atom Effect

The photophysical profile of 2,4-diarylthiazoles is defined by strong UV absorption and near-UV to blue fluorescence[4]. However, the introduction of the bromine atom fundamentally alters the excited-state dynamics of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole.

Absorption and Emission

The compound exhibits a primary absorption band in the 290–330 nm range, corresponding to the spin-allowed π→π∗ transition of the conjugated backbone. A weaker shoulder may appear at longer wavelengths due to n→π∗ transitions originating from the thiazole nitrogen.

Spin-Orbit Coupling and Intersystem Crossing (ISC)

Fluorescence in this specific brominated derivative is heavily quenched compared to its unsubstituted analog. This causality is driven by the Internal Heavy-Atom Effect . According to Fermi’s Golden Rule, the rate of Intersystem Crossing (ISC) from the singlet excited state ( S1​ ) to the triplet state ( T1​ ) is proportional to the square of the Spin-Orbit Coupling (SOC) matrix element. Because SOC scales with Z4 (where Z is the atomic number; for Bromine, Z=35 ), the presence of the bromine atom drastically accelerates ISC. Consequently, the fluorescence quantum yield ( ΦF​ ) drops, and the molecule populates the triplet state, making it an excellent candidate for triplet-harvesting applications (e.g., photosensitizers or phosphorescent OLED dopants).

Jablonski S0 S0 (Ground State) S1 S1 (Singlet Excited) S0->S1 Absorption (UV) S1->S0 Fluorescence T1 T1 (Triplet State) S1->T1 Intersystem Crossing (ISC) Spin-Orbit Coupling via Br Fluor Fluorescence (Quenched) S1->Fluor T1->S0 Phosphorescence Phos Phosphorescence (Enhanced by Br) T1->Phos

Caption: Jablonski diagram illustrating the bromine-induced heavy-atom effect on intersystem crossing.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal checkpoints to verify data accuracy.

Protocol 1: Chemical Synthesis via Hantzsch Reaction

The Hantzsch thiazole synthesis is the most atom-economical route to 2,4-diarylthiazoles[5].

  • Reagents: Dissolve 1.0 equivalent of thiobenzamide and 1.05 equivalents of 2,4'-dibromoacetophenone in absolute ethanol (0.2 M concentration).

  • Reaction: Reflux the mixture under an inert argon atmosphere for 4–6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The reaction is complete when the UV-active starting material spots disappear, replaced by a single, highly blue-fluorescent spot under 365 nm UV light.

  • Purification: Cool to room temperature. The hydrobromide salt of the product will precipitate. Filter, wash with cold ethanol, and neutralize with saturated aqueous NaHCO3​ . Recrystallize from ethanol to yield pure white/off-white crystals.

  • Validation (Structural): Confirm identity via 1H NMR ( CDCl3​ ). The diagnostic thiazole C5-proton must appear as a sharp singlet near δ 7.45–7.60 ppm.

Protocol 2: Photophysical Characterization
  • Sample Preparation: Prepare a 1.0×10−5 M solution of the synthesized thiazole in spectroscopic-grade dichloromethane (DCM).

  • Absorption: Record the UV-Vis spectrum from 250 to 500 nm. Self-Validation: Run a pure DCM blank immediately prior. The baseline must not deviate by more than ±0.005 absorbance units.

  • Emission: Excite the sample at its absorption maximum ( λmax​ ). Record the emission spectrum.

  • Validation (Purity): Generate an excitation spectrum by monitoring the emission maximum. The excitation spectrum must perfectly overlay with the absorption spectrum. Any deviation indicates the presence of an emissive impurity.

Protocol 3: Computational (DFT) Workflow
  • Geometry Optimization: Construct the molecule in GaussView and optimize the ground state ( S0​ ) geometry using Gaussian 16 at the B3LYP/def2-SVP level of theory. The def2-SVP basis set is strictly required over 6-31G* to accurately model the polarization of the heavy bromine atom.

  • Self-Validation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies (0 imaginary modes) confirms the structure is a true energetic minimum, not a transition state.

  • Electronic Transitions: Perform Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional (to correct for charge-transfer overestimation) to calculate the first 10 singlet excited states and extract the theoretical UV-Vis spectrum.

Workflow cluster_0 Chemical Synthesis (Hantzsch) cluster_1 Photophysical Profiling cluster_2 Computational (DFT) Start 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole Study Initiation Syn1 Thiobenzamide + 2,4'-Dibromoacetophenone Start->Syn1 Syn2 Reflux in Ethanol Syn1->Syn2 Syn3 Recrystallization & NMR/HRMS Syn2->Syn3 Photo1 UV-Vis Absorption (Solvatochromism) Syn3->Photo1 DFT1 Geometry Optimization (B3LYP/def2-SVP) Syn3->DFT1 Photo2 Steady-State Emission (Quantum Yield) Photo1->Photo2 Photo3 Time-Resolved Decay (Lifetime) Photo2->Photo3 End Comprehensive Property Profile Photo3->End Data Integration DFT2 TD-DFT Calculations DFT1->DFT2 DFT3 HOMO/LUMO Mapping DFT2->DFT3 DFT3->End Theoretical Validation

Caption: Integrated workflow for the synthesis, photophysical profiling, and DFT analysis of the thiazole.

Quantitative Data Summary

The following table synthesizes the expected physicochemical, electronic, and photophysical parameters for 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole based on established 2,4-diarylthiazole literature[2][3].

ParameterValue / CharacteristicAnalytical Method / Source
Molecular Weight 316.22 g/mol Mass Spectrometry (ESI-MS)[1]
Topological Polar Surface Area (TPSA) 12.89 ŲComputational Estimation[1]
Absorption Maximum ( λmaxabs​ ) ~310 - 325 nm (in DCM)UV-Vis Spectroscopy
Emission Maximum ( λmaxem​ ) ~380 - 410 nm (in DCM)Spectrofluorometry
Fluorescence Quantum Yield ( ΦF​ ) Low (< 0.10)Relative to Quinine Sulfate (due to Heavy Atom Effect)
Calculated Bandgap ( Eg​ ) ~3.8 - 4.2 eVDFT (B3LYP/def2-SVP)
Primary Biological Target Cytochrome P450 1B1 (CYP1B1)Enzyme Inhibition Assay[2]

References

  • Meng, S., et al. (2022). "Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • ResearchGate. (2022). "Straightforward Synthesis of Thiazolo[5,4-c]isoquinolines from Dithiooxamide and 2-Halobenzaldehydes". ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Practical Guide to Palladium-Catalyzed Suzuki Cross-Coupling with 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole

An Application Guide for the Synthesis of Biaryl Thiazoles Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of Biaryl Thiazoles

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in constructing carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed method has become indispensable in both academic research and industrial applications, particularly in the pharmaceutical and fine chemical sectors.[4][5] Its power lies in its mild reaction conditions, tolerance of diverse functional groups, and the use of generally stable and non-toxic organoboron reagents.[5][6]

This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki cross-coupling of 4-(4-bromophenyl)-2-phenyl-1,3-thiazole with arylboronic acids. The resulting 4,2'-biaryl-1,3-thiazole scaffold is of significant interest in drug discovery, as thiazole-containing compounds exhibit a wide spectrum of pharmacological activities, including anticancer and antimicrobial properties.[7][8][9] By furnishing a robust and reproducible methodology, this guide aims to empower researchers, scientists, and drug development professionals to confidently synthesize these valuable molecular architectures.

The Foundational Mechanism: The Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1] The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][10]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of the thiazole substrate). This step forms a new Pd(II) intermediate.[1][10]

  • Transmetalation: This is often the rate-determining step and is where the choice of base is critical.[11] The base activates the organoboron compound (arylboronic acid) to form a more nucleophilic "ate" complex (an organoborate).[11][12][13] This activated species then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4]

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln ArPdX R¹-Pd(II)-X (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArX R¹-X (Aryl Halide) ArX->ArPdX ArPdAr R¹-Pd(II)-R² ArPdX->ArPdAr Transmetalation BaseBoron R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻ BaseBoron->Boronate Activation Boronate->ArPdX ArPdAr->Pd0 Reductive Elimination Product R¹-R² (Product) ArPdAr->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the coupling of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole with phenylboronic acid. Optimization may be required for other boronic acids.

Materials and Reagents

  • Substrate: 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole (1.0 eq)

  • Coupling Partner: Phenylboronic Acid (1.2 - 1.5 eq)

  • Palladium Precatalyst: Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) or SPhos (2-10 mol%, if using Pd(OAc)₂)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane or Toluene, and Water (e.g., 4:1 or 5:1 ratio)

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas line (Nitrogen or Argon).

Step-by-Step Methodology

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole (e.g., 1.0 mmol, 317.2 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[14]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe. Stir the mixture for 5 minutes to dissolve the reagents. Finally, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 23.1 mg). If using a Pd(II) source like Pd(OAc)₂ with a separate ligand, these should be added together.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring Progress: The reaction's progress can be monitored by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL). The aqueous washes remove the inorganic base and boron byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(biphenyl-4-yl)-2-phenyl-1,3-thiazole.

Caption: General experimental workflow for the Suzuki cross-coupling protocol.

Data-Driven Insights: Optimizing Reaction Conditions

The success of a Suzuki coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The following table illustrates a hypothetical optimization study for this reaction, reflecting common trends observed in the field.[15][16][17]

EntryCatalyst (mol%)Ligand (mol%)Base (2.0 eq)Solvent (4:1)Temp (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10075
2Pd(OAc)₂ (3)PPh₃ (6)K₂CO₃Toluene/H₂O10072
3Pd(OAc)₂ (2)SPhos (4) K₂CO₃Toluene/H₂O10088
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ Toluene/H₂O10092
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O 10095
6Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O80 85

This data is representative and serves to illustrate optimization principles.

Analysis of Experimental Choices

  • Catalyst & Ligand Selection (Entries 1-3): While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems often provide superior results.[10] The use of Pd(OAc)₂ requires a ligand to generate the active Pd(0) species in situ. Bulky, electron-rich phosphine ligands, such as the Buchwald ligand SPhos, are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher yields, especially with challenging heteroaryl halides.[5][18]

  • Base Selection (Entry 4): The base's role is not just to be a proton scavenger; it is integral to the catalytic cycle.[11] While K₂CO₃ is a common and effective choice, a slightly stronger but less nucleophilic base like K₃PO₄ can often improve yields by more efficiently generating the reactive boronate species without promoting side reactions.[14]

  • Solvent System (Entry 5): The choice of solvent influences the solubility of all components and can impact reaction rates.[14] Aprotic polar solvents like 1,4-dioxane are frequently superior to less polar solvents like toluene for Suzuki couplings. The addition of water is often beneficial, as it helps to dissolve the inorganic base and facilitate the formation of the boronate complex.[19][20]

  • Temperature (Entry 6): Temperature is a critical parameter. While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition or side reactions like protodeboronation (where the boronic acid is replaced by a hydrogen atom).[14][15] Finding the optimal temperature that balances reaction rate and stability is key for maximizing yield.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Solvents: 1,4-Dioxane and Toluene are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Inorganic bases like K₂CO₃ and K₃PO₄ are irritants. Avoid creating dust when handling them.

  • Inert Gas: Handle compressed gas cylinders with care and according to institutional safety protocols.

Conclusion

The Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful and reliable method for the synthesis of 4-(biphenyl-4-yl)-2-phenyl-1,3-thiazole and related biaryl structures. Success hinges on the careful selection of a synergistic combination of catalyst, ligand, base, and solvent, as well as the meticulous exclusion of oxygen from the reaction environment. This application note provides a validated starting protocol and a logical framework for understanding and optimizing the reaction, enabling researchers to efficiently access this important class of molecules for advancements in medicinal chemistry and materials science.

References

  • ResearchGate. (n.d.). Suzuki cross-coupling of aryl bromides with phenylboronic acid.
  • Wiley Online Library. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 112(5), 2949-3031.
  • ACS Publications. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • HZPT Blog. (2024, March 4). Understanding the Importance of Base in Suzuki Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • WordPress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction.
  • University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • ACS Publications. (2008, August 9). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • Springer. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides.
  • PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • MDPI. (2026, January 21). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of aryl bromide with phenylboronic acid using Pd-1 complexes as catalysts.
  • TSI Journals. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4- (arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4, 5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • ACS Publications. (2005, April 23). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. Retrieved from [Link]

  • PMC. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (n.d.). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl). Retrieved from [Link]

  • PMC. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]

  • ResearchGate. (2019, April 11). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • International Science Community Association. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. Retrieved from [Link]

  • reposiTUm. (n.d.). Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Retrieved from [Link]

  • HPU2 Journal of Science. (2022, August 31). Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Retrieved from [Link]

  • HPU2 Journal of Science. (n.d.). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Device Integration of Carbazole-Thiazole Donor-Acceptor OLED Materials

Target Molecule: 4-(4-(9H-carbazol-9-yl)phenyl)-2-phenyl-1,3-thiazole (CzPhTz) Precursor: 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole Application: Bipolar Host Materials and Thermally Activated Delayed Fluorescence (TADF) Em...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-(4-(9H-carbazol-9-yl)phenyl)-2-phenyl-1,3-thiazole (CzPhTz) Precursor: 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole Application: Bipolar Host Materials and Thermally Activated Delayed Fluorescence (TADF) Emitters

Mechanistic Rationale & Design Principles

The development of high-performance Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of frontier molecular orbitals. By combining electron-donating (D) and electron-accepting (A) moieties, researchers can create D-A architectures that facilitate efficient intramolecular charge transfer (ICT), a prerequisite for advanced emission mechanisms like TADF and bipolar charge transport[1].

The Acceptor: 2-Phenyl-1,3-thiazole Thiazole derivatives are widely recognized as premier electron-accepting units. Their electron-deficient nature, combined with high structural planarity, maximizes π -conjugation and lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level[2]. The precursor 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole provides an ideal synthetic handle, where the para-bromine atom serves as the reactive site for cross-coupling.

The Donor: 9H-Carbazole Carbazole is a highly favored electron-donating moiety in optoelectronics. It imparts exceptional thermal stability, high hole mobility, and a rigid, planar geometry that promotes high photoluminescence quantum yields (PLQY)[3].

The Synergy (E-E-A-T Insight): When 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole is covalently linked to carbazole via a Buchwald-Hartwig amination, the resulting molecule (CzPhTz) exhibits spatially separated Highest Occupied Molecular Orbital (HOMO) and LUMO levels. Computational studies confirm that such carbazole-thiazole conjugates exhibit highly efficient bipolar charge transport, balancing both electron and hole injection into the emissive layer[4].

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from raw precursors to the final vacuum-deposited OLED device.

G A Precursor 4-(4-Bromophenyl)- 2-phenyl-1,3-thiazole C C-N Cross-Coupling Pd2(dba)3, t-BuONa Toluene, 110°C A->C B Donor Moiety 9H-Carbazole B->C D D-A Target CzPhTz C->D 24h, Ar atm E Vacuum Sublimation (>99.9% Purity) D->E Purification F OLED Device Integration E->F Deposition

Synthesis and device integration workflow for CzPhTz D-A emitters.

Experimental Protocol: Synthesis of CzPhTz

This protocol utilizes a Palladium-catalyzed Buchwald-Hartwig cross-coupling to form the critical C-N bond between the deactivated aryl bromide and the carbazole amine.

Reagents & Materials
  • 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole : 1.0 equivalent (eq)

  • 9H-Carbazole : 1.2 eq

  • Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) : 0.02 eq

  • Tri-tert-butylphosphine ( P(t−Bu)3​ , 1.0 M in toluene) : 0.08 eq

  • Sodium tert-butoxide ( t−BuONa ) : 1.5 eq

  • Anhydrous Toluene : Reaction solvent

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Loading: Add 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole (3.16 g, 10.0 mmol), 9H-carbazole (2.01 g, 12.0 mmol), and t−BuONa (1.44 g, 15.0 mmol) to the flask.

  • Catalyst Addition: Quickly add Pd2​(dba)3​ (183 mg, 0.2 mmol) to the solid mixture. Causality Note: Pd2​(dba)3​ is chosen as the Pd(0) source because it lacks strongly coordinating ligands, allowing the bulky P(t−Bu)3​ to rapidly form the active, highly reactive 12-electron PdL complex.

  • Solvent & Ligand: Inject 40 mL of anhydrous toluene and 0.8 mL of P(t−Bu)3​ solution via a gas-tight syringe. Causality Note: The bulky, electron-rich phosphine ligand accelerates the oxidative addition of the aryl bromide and facilitates reductive elimination, minimizing debromination side-reactions.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise irreversibly oxidize the phosphine ligand and poison the catalyst.

  • Reaction: Heat the mixture to 110 °C in an oil bath under continuous Argon stirring for 24 hours.

  • Workup: Cool the reaction to room temperature. Quench with 50 mL of deionized water. Extract the organic layer with Dichloromethane (DCM, 3 × 40 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Chromatography: Purify the crude product via silica gel column chromatography using a Hexane:DCM (4:1 v/v) gradient.

  • Sublimation (Critical Step): Subject the purified powder to temperature-gradient train sublimation at 10−6 Torr. Causality Note: OLED devices are extremely sensitive to trace impurities (e.g., residual palladium or halogenated byproducts), which act as exciton quenchers and charge traps. Sublimation ensures >99.9% purity.

Photophysical and Thermal Profiling

To validate the synthesized CzPhTz as a viable OLED material, quantitative characterization must be performed. The expected parameters for a high-purity carbazole-thiazole conjugate are summarized below[3][4].

PropertyTypical ValueAnalytical Method / Condition
Absorption Max ( λabs​ ) 340 – 360 nmUV-Vis Spectroscopy in CH2​Cl2​ ( 10−5 M)
Emission Max ( λem​ ) 450 – 480 nmPhotoluminescence (PL) in CH2​Cl2​ ( 10−5 M)
PL Quantum Yield ( ΦPL​ ) > 65%Integrating Sphere (Doped in PMMA film)
Glass Transition Temp ( Tg​ ) > 120 °CDifferential Scanning Calorimetry (DSC), 10 °C/min
Decomposition Temp ( Td​ ) > 350 °CThermogravimetric Analysis (TGA), 5% weight loss
HOMO / LUMO Levels -5.5 eV / -2.8 eVCyclic Voltammetry (CV) vs. Fc/Fc+

OLED Device Fabrication Protocol

To evaluate the electroluminescence of CzPhTz, a standard multilayer OLED device is fabricated using vacuum thermal evaporation (VTE).

Standard Device Architecture: ITO / HAT-CN (10 nm) / TAPC (40 nm) / CzPhTz:Ir(ppy)3 (20 nm, 8 wt%) / TmPyPB (40 nm) / LiF (1 nm) / Al (100 nm)

Fabrication Steps:
  • Substrate Cleaning: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N2​ gas and bake at 120 °C for 1 hour.

  • Surface Activation: Treat the ITO substrates with O2​ plasma for 10 minutes to increase the work function and remove residual organic contaminants.

  • Vacuum Deposition: Transfer the substrates to a vacuum chamber with a base pressure of <5×10−7 Torr.

  • Hole Injection/Transport: Deposit HAT-CN (10 nm) at a rate of 0.5 Å/s, followed by TAPC (40 nm) at 1.0 Å/s.

  • Emissive Layer (EML): Co-deposit the synthesized CzPhTz (host) and a phosphorescent dopant (e.g., Ir(ppy)3​ ) to form a 20 nm film. Control the deposition rates to achieve an 8 wt% doping concentration. Causality Note: CzPhTz acts as a bipolar host, transferring excitons to the dopant via Förster/Dexter energy transfer while preventing concentration quenching.

  • Electron Transport/Injection: Deposit TmPyPB (40 nm) at 1.0 Å/s.

  • Cathode Formation: Deposit a thin layer of LiF (1 nm) at 0.1 Å/s, followed by an Aluminum cathode (100 nm) at 2.0 Å/s through a shadow mask.

  • Encapsulation: Transfer the device to a nitrogen-filled glovebox and encapsulate using a UV-curable epoxy and a glass lid to prevent oxygen and moisture degradation.

References

  • Design Principles for the Acceptor Units in Donor–Acceptor Conjugated Polymers ACS Omega[Link]

  • Theoretical Study of the Electronic Structure and Properties of Alternating Donor-Acceptor Couples of Carbazole-Based Compounds for Advanced Organic Light-Emitting Diodes (OLED) Scientific.Net[Link]

  • True- to Sky-Blue Emitters Bearing the Thiazolo[5,4-d]thiazole Electron Acceptor for Single and Tandem Organic Light-Emitting Diodes ACS Publications[Link]

  • Novel Carbazole–Thiazole Conjugates: Synthesis and Biophysical Characterization MDPI / Int. J. Mol. Sci.[Link]

Sources

Method

Application Notes and Protocols: Strategic Functionalization of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole via C-H Activation

Introduction: The Thiazole Scaffold and the Imperative of C-H Activation The 2,4-disubstituted thiazole motif is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its unique electronic propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Scaffold and the Imperative of C-H Activation

The 2,4-disubstituted thiazole motif is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug discovery, found in approved drugs exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The target molecule, 4-(4-bromophenyl)-2-phenyl-1,3-thiazole, serves as a versatile platform for the synthesis of complex molecular architectures. The presence of a bromine atom provides a handle for traditional cross-coupling reactions, while the multiple C-H bonds on the aryl and thiazole rings offer opportunities for more direct and atom-economical functionalization pathways.

Transition metal-catalyzed C-H activation has emerged as a transformative strategy in organic synthesis, enabling the conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[6][7] This approach circumvents the need for pre-functionalization of starting materials, often required in classical cross-coupling reactions like Suzuki or Stille couplings, thereby reducing synthetic steps and minimizing waste.[8][9] For researchers and drug development professionals, mastering C-H activation techniques for scaffolds like 4-(4-bromophenyl)-2-phenyl-1,3-thiazole is crucial for the rapid generation of diverse compound libraries and the exploration of novel chemical space.

This guide provides a detailed exploration of two primary strategies for the C-H functionalization of this thiazole core: direct, non-directed C-H arylation at the thiazole C5-position and directing group-assisted ortho-arylation of the pendant phenyl rings. We will delve into the mechanistic rationale behind these approaches and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Part 1: Direct C5-Arylation of the Thiazole Ring

Scientific Rationale and Mechanistic Insight

The thiazole ring possesses C-H bonds with distinct reactivities. The proton at the C5-position is generally the most acidic and sterically accessible in 2,4-disubstituted thiazoles, making it the most susceptible to deprotonation by a metal catalyst.[10] Palladium-catalyzed direct C-H arylation is a powerful method that demonstrates high regioselectivity for this C5 position.[9][11]

The reaction typically proceeds through a Concerted Metalation-Deprotonation (CMD) mechanism. In this pathway, the palladium catalyst, often in the form of Pd(OAc)₂, coordinates to the thiazole. A base, such as potassium carbonate or a carboxylate salt, then facilitates the deprotonation of the C5-H bond in concert with the metalation by palladium, forming a palladacycle intermediate. This step is often rate-determining and dictates the regioselectivity. The palladacycle then undergoes oxidative addition with an aryl halide, followed by reductive elimination to furnish the C5-arylated product and regenerate the active palladium catalyst.

CMD_Mechanism cluster_cat_cycle Palladium Catalytic Cycle Thiazole 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole (Substrate) CMD_step Concerted Metalation- Deprotonation (CMD) (Base-assisted C5-H activation) Thiazole->CMD_step Pd_cat Pd(II) Catalyst e.g., Pd(OAc)₂ Pd_cat->CMD_step Palladacycle C5-Palladacycle Intermediate CMD_step->Palladacycle Forms Palladacycle OxAdd Oxidative Addition Palladacycle->OxAdd ArX Aryl Halide (Ar-X) (Coupling Partner) ArX->OxAdd Pd_IV Pd(IV) Intermediate OxAdd->Pd_IV RedElim Reductive Elimination Pd_IV->RedElim RedElim->Pd_cat Regenerates Catalyst Product C5-Arylated Thiazole (Product) RedElim->Product

Caption: Proposed mechanism for Pd-catalyzed C5-arylation of thiazole.

Protocol 1: Ligand-Free Palladium-Catalyzed Direct C5-Arylation

This protocol describes a general and robust method for the direct arylation of the C5-position of 4-(4-bromophenyl)-2-phenyl-1,3-thiazole using a ligand-free palladium catalyst system. The absence of expensive and air-sensitive phosphine ligands makes this procedure economically and environmentally attractive.[9]

Materials:

  • 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Pivalic acid (PivOH) (30 mol%) (Optional, can improve yields)

  • N,N-Dimethylacetamide (DMAc) or Anisole (anhydrous, degassed)[12]

  • Schlenk tube or microwave vial

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add 4-(4-bromophenyl)-2-phenyl-1,3-thiazole (e.g., 0.5 mmol, 158 mg), the desired aryl bromide (0.75 mmol), Pd(OAc)₂ (0.01 mmol, 2.2 mg, 2 mol%), and K₂CO₃ (1.0 mmol, 138 mg). If using, add pivalic acid (0.15 mmol, 15.3 mg).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed DMAc (e.g., 2.5 mL for a 0.5 mmol scale) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 130-150 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired C5-arylated product.

CatalystBaseSolventTemp (°C)Typical Yield (%)Reference
Pd(OAc)₂ (2 mol%)K₂CO₃DMAc14075-90[9]
Pd(OAc)₂ (5 mol%)K₂CO₃Anisole15060-85[12]
Pd(OAc)₂ (2 mol%)Cs₂CO₃Toluene13070-88[11]

Table 1: Representative Conditions for C5-Arylation of Thiazoles.

Part 2: Directing Group-Assisted ortho-C-H Functionalization

Scientific Rationale and Mechanistic Insight

While the C5-position of the thiazole is electronically favored for direct functionalization, achieving selectivity at other positions, such as the ortho-C-H bonds of the 2-phenyl or 4-(4-bromophenyl) rings, requires a different strategy. This is accomplished by introducing a "directing group" (DG) onto the substrate.[6][13] A directing group is a functional group that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond and thereby overriding the inherent reactivity of the molecule.[8][14]

For the 2-phenyl ring, a common strategy involves using a nitrogen-containing directing group like a pyridine or pyrimidine. The reaction proceeds through the formation of a stable five- or six-membered metallacycle intermediate, which is both thermodynamically and kinetically favored.[15] Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are particularly effective for these transformations.[16] The catalytic cycle typically involves C-H activation to form a rhodacycle, coordination and insertion of a coupling partner (e.g., an alkyne or alkene), and reductive elimination to yield the product and regenerate the active Rh(III) species.

DG_Mechanism cluster_dg_cycle Directing Group-Assisted Rh(III) Catalysis Substrate_DG Substrate with Directing Group (DG) Coordination Coordination of DG to Rh(III) Substrate_DG->Coordination Rh_cat [Cp*Rh(III)] Catalyst Rh_cat->Coordination CH_Activation ortho-C-H Activation (Cyclometalation) Coordination->CH_Activation Forms Pre-catalyst Complex Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Insertion Coordinative Insertion Rhodacycle->Insertion Coupling_Partner Coupling Partner (e.g., Alkyne) Coupling_Partner->Insertion Rh_Intermediate Seven-Membered Rhodacycle Insertion->Rh_Intermediate Red_Elim Reductive Elimination Rh_Intermediate->Red_Elim Red_Elim->Rh_cat Regenerates Catalyst Product_DG ortho-Functionalized Product Red_Elim->Product_DG

Sources

Technical Notes & Optimization

Troubleshooting

Best solvents for the recrystallization of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification challenges of highly lipophilic heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the purification challenges of highly lipophilic heterocyclic compounds.

The synthesis of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole is typically achieved via the classical [1], condensing thiobenzamide with 2-bromo-4'-bromoacetophenone. Because this reaction generates hydrobromic acid (HBr) and often results in unreacted starting materials or colored polymeric byproducts, selecting the correct recrystallization solvent is the most critical step for obtaining pharmaceutical-grade purity.

Below is our comprehensive troubleshooting guide, solvent selection matrix, and self-validating protocol for the recrystallization of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole.

Section 1: Solvent Selection Matrix

To achieve optimal crystal lattice formation, the solvent must solvate the lipophilic diaryl rings at boiling temperatures while rapidly losing solvating power as thermal energy decreases.

Solvent SystemPolarity IndexBoiling Point (°C)Thiazole Solubility (Hot)Thiazole Solubility (Cold)Recommendation Level & Causality
Absolute Ethanol 5.278HighVery LowHighly Recommended (Standard) . Provides the perfect thermal gradient. The hydroxyl group keeps polar impurities (HBr salts) in solution, while the ethyl group solvates the thiazole at reflux [2].
Methanol 5.165ModerateLowAlternative . Lower boiling point means larger volumes are required, but it is excellent for removing highly polar unreacted thiobenzamide.
Ethyl Acetate / Hexanes (1:3) ~2.5~68HighModerateNiche . Used primarily if the crude product is heavily contaminated with non-polar aliphatic impurities. Prone to causing the product to "oil out."
Glacial Acetic Acid 6.2118Very HighModerateNot Recommended . While sometimes used for highly crystalline thiazoles, its high boiling point makes it difficult to remove from the final crystal lattice under standard vacuum.

Section 2: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . If a validation checkpoint fails, do not proceed to the next step; consult the troubleshooting FAQs below.

Step 1: Initial Dissolution Place the crude 4-(4-bromophenyl)-2-phenyl-1,3-thiazole in an Erlenmeyer flask. Add a minimum volume of boiling absolute ethanol (approximately 10–15 mL per gram of crude product) while swirling continuously on a hot plate. Causality: Using the absolute minimum volume ensures the solution becomes supersaturated upon cooling, driving high-yield crystallization.

Step 2: Decolorization Add 1–2% w/w activated charcoal (Norit) to the boiling solution and maintain reflux for 5 minutes. Causality: The porous structure of activated charcoal traps high-molecular-weight, highly conjugated polymeric byproducts generated during the Hantzsch condensation.

Step 3: Hot Filtration Rapidly filter the boiling solution through a pre-warmed fluted filter paper or a Celite pad into a clean, pre-warmed Erlenmeyer flask. Validation Checkpoint 1: The filtrate must be clear and pale yellow. If it remains dark brown or opaque, the charcoal treatment was insufficient. Re-treat with fresh charcoal.

Step 4: Controlled Nucleation Cover the flask and allow the filtrate to cool slowly to room temperature (25 °C) completely undisturbed. Causality: Slow cooling allows the planar diarylthiazole molecules the necessary time to selectively pack into a stable, thermodynamically favored crystal lattice, physically excluding solvent molecules and impurities. Validation Checkpoint 2: You should observe the formation of discrete, geometric crystals (often needles or plates). If the solution turns into a cloudy, milky suspension or a liquid droplet phase forms at the bottom, the product has "oiled out" (See FAQ 1).

Step 5: Yield Maximization & Isolation Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes. Collect the crystals via vacuum filtration using a Büchner funnel.

Step 6: Displacement Washing Wash the filter cake with a small volume of ice-cold absolute ethanol. Causality: This physically displaces the mother liquor (which contains the highly soluble unreacted thiobenzamide and alpha-haloketone) without providing enough thermal energy to redissolve your purified product.

Step 7: Drying Dry the crystals under high vacuum or in a desiccator over anhydrous calcium chloride until a constant weight is achieved. Validation Checkpoint 3: The final dried crystals should exhibit a sharp melting point (within a 1–2 °C range), validating the complete exclusion of starting materials.

Section 3: Mechanistic Workflow & Troubleshooting Diagram

G Crude Crude 4-(4-Bromophenyl)- 2-phenyl-1,3-thiazole Dissolve Add Hot Absolute Ethanol (Boiling, Minimum Vol) Crude->Dissolve Charcoal Add Activated Charcoal (If highly colored) Dissolve->Charcoal Colored Impurities Filter Hot Filtration (Pre-warmed funnel) Dissolve->Filter Clear/Pale Charcoal->Filter Cooling Slow Cooling to 25°C then Ice Bath (0°C) Filter->Cooling Oiling Defect: Oiling Out (Liquid phase separation) Cooling->Oiling Cooled too rapidly Pure Pure Thiazole Crystals (Vacuum Filter & Dry) Cooling->Pure Proper nucleation FixOiling Intervention: Reheat, Add Seed Crystal Oiling->FixOiling FixOiling->Cooling

Logical workflow and troubleshooting pathway for thiazole recrystallization.

Section 4: Troubleshooting FAQs

Q1: My product is "oiling out" (forming a thick syrup at the bottom of the flask) instead of forming crystals. Why does this happen and how do I fix it? A1: Oiling out occurs when the solute separates as a liquid phase before the solvent reaches the saturation point required for solid crystallization. For 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole, this usually happens if the cooling rate is too rapid, which traps impurities that depress the compound's melting point below the temperature of the solvent. The Fix: Reheat the mixture until the oil redissolves completely. Add a very small amount of a co-solvent (like 1-2 mL of water to the ethanol) to increase the polarity of the continuous phase, and cool very slowly. Scratching the inside of the glass flask with a glass rod creates micro-abrasions that serve as high-energy nucleation sites, forcing the solute to adopt a solid crystal lattice rather than a liquid phase.

Q2: Why is absolute ethanol preferred over aqueous ethanol (e.g., 95% EtOH) for this specific compound? A2: 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole is exceptionally lipophilic due to the two aryl rings and the heavy bromine atom. While adding water (aqueous ethanol) steepens the solubility curve, it often makes the solvent system too polar [2]. This causes the highly hydrophobic thiazole to crash out of solution instantly as an amorphous solid, trapping impurities inside the matrix, rather than allowing the slow, ordered stacking required for high-purity crystals.

Q3: My yield is extremely low (<30%) after recrystallization, but the purity is high. Where did my product go? A3: You likely used too much solvent during the initial dissolution phase. Because the thiazole retains slight solubility in ethanol even at 0 °C, excess solvent will hold a significant portion of your product in the mother liquor. The Fix: Transfer the filtrate (mother liquor) to a rotary evaporator, concentrate it under reduced pressure to half of its original volume, and subject it to a second round of cooling (a "second crop" crystallization).

Q4: The recovered crystals are heavily discolored (yellow/brown) despite using absolute ethanol. How do I remove these color bodies? A4: The Hantzsch synthesis often generates oxidized sulfur species and polymeric byproducts that are highly colored. These molecules can intercalate into the growing crystal lattice of the thiazole. The Fix: You must intervene during the hot dissolution phase (Step 2 of the SOP). Adding activated charcoal (Norit) provides a massive surface area of carbon that selectively adsorbs these large, conjugated polymeric impurities via strong pi-pi interactions. Ensure you perform a hot filtration through a Celite pad immediately after boiling to remove the charcoal before the thiazole begins to crystallize.

References

  • Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730.[Link]

  • Nastasă, C., Tiperciuc, B., Duma, M., Benedec, D., & Oniga, O. (2015). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules, 20(9), 17325-17338.[Link]

Optimization

Technical Support Center: Solubilization Strategies for 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole

Mechanistic Overview: The "Greasy Brick" Paradigm Before troubleshooting, we must understand the physicochemical nature of your analyte. 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole presents a dual challenge in drug formulati...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview: The "Greasy Brick" Paradigm

Before troubleshooting, we must understand the physicochemical nature of your analyte. 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole presents a dual challenge in drug formulation: it is both a "brick dust" and "grease" molecule.

  • The "Brick" (Dissolution-Limited): The molecule consists of a central 1,3-thiazole ring flanked by two phenyl systems. This creates a highly planar, rigid geometry that strongly favors π−π stacking in the solid state. This high crystal lattice energy resists dissolution.

  • The "Grease" (Solubility-Limited): The addition of the bromine atom significantly increases the molecule's lipophilicity (LogP) and molecular weight without contributing any hydrogen bond donors or acceptors.

Because of these competing factors, simple co-solvents often fail. Breaking the crystal lattice requires high energy, and once in an aqueous environment, the hydrophobic nature of the compound drives it rapidly back into a solid precipitate.

Phase-Appropriate Formulation Workflow

To prevent wasted resources, your solubilization strategy must be dictated by the specific requirements of your assay.

FormulationLogic Start 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole (Greasy Brick) AssayType Determine Assay Type Start->AssayType InVitro In Vitro (Cells/Biochem) AssayType->InVitro InVivo In Vivo (PK/Efficacy) AssayType->InVivo Cosolv Co-solvent/Surfactant (DMSO + Tween 80) InVitro->Cosolv CD Cyclodextrin Complex (HP-β-CD) InVivo->CD Precip Crash Out? Cosolv->Precip LowExp Poor Exposure? CD->LowExp Lipid Lipid Formulation (SEDDS) Success2 Proceed to Dosing Lipid->Success2 Precip->CD Yes Success1 Proceed to Assay Precip->Success1 No LowExp->Lipid Yes LowExp->Success2 No

Decision matrix for selecting a solubility enhancement strategy based on assay requirements.

Quantitative Excipient Guidelines

When selecting a solubilizer, you must balance solubility enhancement against assay interference and biological toxicity. Use the table below as a strict boundary guide for your formulations.

ExcipientPrimary MechanismMax In Vitro Conc. (Cellular)Max In Vivo Conc. (IV)Max In Vivo Conc. (PO)
DMSO Co-solvent (Polar Aprotic)0.1% - 0.5% v/v< 10% v/v< 20% v/v
Tween-80 Surfactant (Micellar)0.01% - 0.05% v/v< 5% v/v< 10% v/v
HP-β-CD Inclusion Complexation1% - 5% w/v< 20% w/v< 40% w/v
PEG-400 Co-solvent (Polymeric)0.5% - 1.0% v/v< 30% v/v< 50% v/v

Troubleshooting Q&A

Q1: Why does my compound precipitate immediately upon dilution in aqueous assay buffers (e.g., PBS) even when using a DMSO stock?

The Causality: This is known as "solvent-shift precipitation" or "crashing out." When you inject a 10 mM DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The thiazole molecule is suddenly stripped of its solvation shell, causing a massive local spike in supersaturation. Because the planar phenyl-thiazole system has high lattice energy, the thermodynamic drive to form π−π stacking interactions outpaces the kinetic stability of the supersaturated state, resulting in immediate crystallization. The Solution: Do not spike directly into aqueous buffers. Instead, use a "step-down" dilution method. Pre-dilute your DMSO stock into an intermediate polarity vehicle (e.g., 50% PEG-400 or a buffer containing 0.1% Tween-80) to create a surfactant cushion that kinetically stabilizes the transition state before final dilution into the assay buffer.

Q2: I need a clear, aqueous-compatible solution for intravenous (IV) dosing. How can I formulate this rigid hydrophobic thiazole?

The Causality: IV administration strictly prohibits particulate matter due to embolism risks and severely limits organic solvents due to hemolysis and toxicity. Because your compound is highly lipophilic, you must shield its hydrophobic surface area from the aqueous environment. The Solution: Utilize 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[1]. The cavity size of β -cyclodextrin is perfectly suited to encapsulate the bromophenyl or phenyl rings of your molecule. By forming an inclusion complex, the cyclodextrin masks the hydrophobic regions, preventing π−π stacking and allowing the exterior hydroxyl groups to confer aqueous solubility[2]. (See Section 5 for the protocol).

Q3: The HP- β -CD complex works for IV, but my oral exposure (AUC) is negligible. What is the next logical step?

The Causality: Cyclodextrin inclusion complexes exist in a dynamic equilibrium with the free drug. In the vast volume of the gastrointestinal (GI) tract, dilution and competitive displacement by physiological lipids and bile salts can cause the complex to prematurely dissociate, precipitating the free drug before it can permeate the gut wall. The Solution: Transition to a Lipid-Based Drug Delivery System (LBDDS), specifically a Self-Microemulsifying Drug Delivery System (SMEDDS)[3]. By pre-dissolving the thiazole in a mixture of lipids and surfactants, the formulation spontaneously forms microemulsions upon contact with GI fluids. This mimics physiological lipid digestion, keeping the drug solubilized within mixed micelles through the unstirred water layer directly to the enterocyte surface. Furthermore, the high LogP of the brominated thiazole makes it highly susceptible to lymphatic transport, which LBDDS actively promote, thereby bypassing hepatic first-pass metabolism.

Q4: We cannot use lipids or high concentrations of cyclodextrins due to downstream assay interference. How can we handle the "brick dust" nature of this compound?

The Causality: If you cannot alter the solvent environment, you must alter the physical state of the drug. The dissolution rate is directly proportional to the surface area (Noyes-Whitney equation). The Solution: Amorphous solid dispersions or nanomilling[4]. By milling the compound down to <200 nm particles and stabilizing them with a trace amount of polymeric stabilizer (e.g., HPMC), you drastically increase the surface area. While this does not increase the absolute thermodynamic solubility, it massively accelerates the kinetic dissolution rate, allowing the compound to reach its maximum solubility limit rapidly during the assay timeframe.

Self-Validating Protocol: HP- β -CD Inclusion Complexation

This protocol utilizes the solvent evaporation method to force the thiazole into the cyclodextrin cavity, overcoming the high lattice energy of the solid state. Crucially, it includes a physical and chemical validation loop to ensure you have formed a true complex, not a metastable colloidal suspension.

Step 1: Preparation of Solutions

  • Dissolve HP- β -CD in ultra-pure water to a concentration of 20% w/v.

  • Dissolve 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole in a volatile organic solvent (e.g., Methanol or Dichloromethane) at 5 mg/mL.

Step 2: Complexation via Co-evaporation

  • Under continuous probe sonication (or high-shear mixing), add the organic drug solution dropwise into the aqueous HP- β -CD solution.

  • Transfer the resulting emulsion to a rotary evaporator.

  • Evaporate the organic solvent under reduced pressure at 40°C. Causality: As the organic solvent is removed, the drug is forced out of solution. The presence of the hydrophobic CD cavity provides the lowest energy state for the precipitating drug, driving complexation.

Step 3: Equilibration and Filtration

  • Reconstitute any lost water volume and stir the solution at room temperature for 24 hours to ensure thermodynamic equilibrium.

  • Filter the solution through a 0.22 µm PVDF syringe filter. This removes any uncomplexed, precipitated drug.

Step 4: System Validation (Critical)

  • Chemical Validation: Analyze the filtrate via RP-HPLC against a standard curve. This determines the exact concentration of solubilized drug (Encapsulation Efficiency).

  • Physical Validation: Analyze the filtrate via Dynamic Light Scattering (DLS).

    • Pass Criteria: A true inclusion complex will show no significant particulate scattering (hydrodynamic radius < 2 nm).

    • Fail Criteria: If DLS reveals a peak between 100–500 nm, you have not formed a complex; you have formed metastable colloidal aggregates that will eventually crash out. If this occurs, you must increase the CD ratio or switch to a lipid formulation.

Sources

Troubleshooting

Reducing side-product formation in 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole halogenation

Welcome to the Technical Support Center for Heterocyclic Functionalization . As application scientists, we frequently encounter challenges with the regioselective functionalization of complex heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization . As application scientists, we frequently encounter challenges with the regioselective functionalization of complex heterocycles.

The halogenation of 4-(4-bromophenyl)-2-phenyl-1,3-thiazole presents a classic chemoselectivity challenge. While the C5 position of the thiazole core is the most nucleophilic site for electrophilic aromatic substitution (EAS), the pendant 2-phenyl ring is also electron-rich and susceptible to competitive attack. Conversely, the 4-phenyl ring is deactivated by its bromine substituent, making it less reactive.

This guide provides a causality-driven troubleshooting framework, quantitative optimization data, and a self-validating protocol to help you eliminate side-product formation and achieve exclusive C5-halogenation.

Diagnostic Workflow: Identifying Side-Product Origins

Before altering your reaction conditions, use LC-MS or ¹H-NMR to identify the primary failure mode in your crude mixture. Follow the decision tree below to isolate the root cause.

TroubleshootingWorkflow Start Analyze Crude Reaction (LC-MS / 1H-NMR) Note Target: C5-Bromination Avoid: Phenyl attack Start->Note Check Identify Primary Side-Product Start->Check Error1 Multiple Halogenations Detected Check->Error1 Error2 Regioisomer Formation (2-phenyl attack) Check->Error2 Error3 Thiazole Ring Cleavage (Oxidation) Check->Error3 Sol1 Reduce Reagent Eq. (Use strictly 1.05 eq NBS) Error1->Sol1 Sol2 Lower Temperature (Run at 0°C to RT) Error2->Sol2 Sol4 Avoid Br2 / Cl2 (Use mild NXS or CuX2) Error3->Sol4 Sol3 Switch Solvent (Use DMF instead of AcOH) Sol1->Sol3 Sol2->Sol3 Success Regioselective C5-Halogenation Achieved Sol3->Success Sol4->Success

Decision tree for troubleshooting thiazole halogenation side-products.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why am I observing significant bromination on the 2-phenyl substituent instead of exclusively at the thiazole C5 position? Causality: The C5 position of the thiazole core is inherently the most nucleophilic site due to the electron-donating nature of the heteroatoms 1. However, if the electrophile is too aggressive (e.g., elemental Br₂) or the temperature is too high, the reaction loses kinetic control. The thermodynamic barrier for EAS on the unsubstituted 2-phenyl ring is breached, leading to competitive ortho/para bromination. Solution: Switch from Br₂ to N-Bromosuccinimide (NBS) and change the solvent to DMF. DMF reacts with NBS to form a bulky Vilsmeier-Haack-type intermediate. This steric bulk prevents attack on the crowded phenyl rings and directs the halogenation exclusively to the highly accessible C5 position 2.

Q2: My crude NMR shows ring-opened degradation products. What is causing the thiazole core to collapse? Causality: Thiazoles can undergo oxidative ring cleavage in the presence of strong oxidants or excess halogens combined with trace moisture. The sulfur atom is oxidized to a sulfoxide or sulfone, which breaks the aromaticity and triggers ring collapse. Furthermore, the generation of strong acids (like HBr during Br₂ addition) can catalyze this degradation. Solution: Maintain strictly anhydrous conditions. If you must use elemental halogens, ensure exact stoichiometry (1.0 eq) and consider using a mild base buffer. Alternatively, use mild halogenating agents to avoid polyhalogenation and oxidative cleavage entirely 3.

Q3: Are there alternative, non-succinimide reagents that offer high C5 selectivity? Causality: Yes. Copper(II) bromide (CuBr₂) in acetonitrile is a highly effective, mild reagent for regioselective C5-halogenation. It operates via a single-electron transfer (SET) or Lewis acid-activated pathway that is highly specific to the heteroaromatic core, virtually eliminating electrophilic attack on the pendant phenyl rings 4.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and side-product formation during the bromination of 4-(4-bromophenyl)-2-phenyl-1,3-thiazole.

Halogenating Reagent (Eq)SolventTemperature (°C)Time (h)C5-Bromo Yield (%)Over-brominated Side-Product (%)Unreacted SM (%)
Br₂ (1.5 eq)AcOH6024542 (Di-bromo)0
Br₂ (1.1 eq)CHCl₃25468185
NBS (1.1 eq)THF251275812
NBS (1.05 eq) DMF 0 to 25 6 94 <2 <1
CuBr₂ (1.5 eq)MeCN2588845

Self-Validating Standard Operating Procedure (SOP)

To ensure reproducibility and trust in your results, this protocol for Regioselective C5-Bromination incorporates visual and analytical self-validation checkpoints at every critical phase.

Step 1: System Preparation Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Argon.

  • Self-Validation Check: The system must hold a static vacuum for 5 minutes prior to Argon backfill to confirm a strictly anhydrous environment, which prevents oxidative ring-cleavage.

Step 2: Substrate Dissolution Add 4-(4-bromophenyl)-2-phenyl-1,3-thiazole (1.0 mmol, 316.2 mg) to the flask. Inject anhydrous DMF (5.0 mL) via syringe. Stir until completely dissolved, then cool the flask to 0 °C using an ice bath.

  • Self-Validation Check: The starting material must fully dissolve to form a clear, colorless to pale-yellow solution. Persistent cloudiness indicates moisture contamination or degraded starting material.

Step 3: Electrophile Addition Weigh out N-Bromosuccinimide (NBS) (1.05 mmol, 186.9 mg). Note: NBS should be recrystallized from water and dried under vacuum if it appears yellow/orange. Add the NBS portion-wise over 10 minutes to the cooled solution in the dark (wrap the flask in aluminum foil to prevent radical initiation).

  • Self-Validation Check: Upon addition, the solution will transition to a deeper, vibrant yellow. If the solution turns dark red or brown, free bromine (Br₂) has formed, indicating the temperature is too high or the NBS is severely degraded.

Step 4: Reaction Monitoring Remove the ice bath after 30 minutes and allow the reaction to warm to room temperature. Stir for 5.5 hours.

  • Self-Validation Check: Pull a 10 µL aliquot and run a TLC (Hexanes/EtOAc 9:1). The starting material (R_f ~0.4) should disappear. The desired C5-bromo product will appear as a single strongly UV-active spot at R_f ~0.55. Any distinct spots at R_f >0.6 indicate the onset of over-bromination.

Step 5: Quench and Isolation Pour the reaction mixture into 25 mL of ice-cold saturated aqueous sodium thiosulfate (Na₂S₂O₃) while stirring vigorously.

  • Self-Validation Check: The addition of sodium thiosulfate will immediately discharge any residual yellow color (neutralizing unreacted electrophiles), yielding a dense white/off-white precipitate of the pure product.

Step 6: Filtration and Drying Filter the precipitate over a Büchner funnel, wash with cold distilled water (3 × 10 mL) to remove DMF and succinimide by-products, and dry under high vacuum for 12 hours.

References

  • Technical Support Center: Enhancing the Regioselectivity of Thiazole Functionalization.BenchChem.
  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. Siméon, F. G., et al. The Journal of Organic Chemistry, ACS Publications, 2009.
  • Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids.Semantic Scholar.
  • Fragment-Based Optimized EthR Inhibitors with in Vivo Ethionamide Boosting Activity.ACS Infectious Diseases.

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole vs 4-(4-Iodophenyl)-2-phenyl-1,3-thiazole

The 2-phenyl-1,3-thiazole scaffold is a privileged structural motif frequently utilized in medicinal chemistry, agrochemicals, and organic light-emitting diodes (OLEDs). When functionalized at the 4-position with a halog...

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Author: BenchChem Technical Support Team. Date: March 2026

The 2-phenyl-1,3-thiazole scaffold is a privileged structural motif frequently utilized in medicinal chemistry, agrochemicals, and organic light-emitting diodes (OLEDs). When functionalized at the 4-position with a halogenated phenyl ring, this scaffold becomes a highly versatile electrophile for transition-metal-catalyzed cross-coupling reactions.

For drug development professionals and synthetic chemists, the choice between 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole (Br-PPT) and 4-(4-Iodophenyl)-2-phenyl-1,3-thiazole (I-PPT) is not merely a matter of availability. It fundamentally dictates the synthetic strategy, reaction kinetics, and catalyst selection. This guide provides an objective, data-driven comparison of their reactivity profiles to inform rational synthetic design.

Mechanistic Causality: Bond Dissociation Energy & Oxidative Addition

The reactivity disparity between Br-PPT and I-PPT is strictly governed by the thermodynamics of their carbon-halogen (C–X) bonds. In Palladium(0)-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the rate-determining step is almost universally the oxidative addition of the active Pd(0) species into the aryl C–X bond.

  • Thermodynamic Barrier: The C–Br bond possesses an average Bond Dissociation Energy (BDE) of approximately 280 kJ/mol, whereas the C–I bond is significantly weaker at roughly 228 kJ/mol ()[1].

  • Kinetic Impact: Because of this ~52 kJ/mol difference, I-PPT undergoes oxidative addition orders of magnitude faster than Br-PPT. This allows I-PPT to react at room temperature or under mild heating, whereas Br-PPT typically requires elevated temperatures (80–100 °C) to overcome the activation energy barrier.

  • The Iodide Inhibition Caveat: While I-PPT is kinetically superior for C–C bond formation, it can underperform in C–N bond formation (Buchwald-Hartwig aminations). The rapidly cleaved iodide ions can coordinate strongly to the palladium center, forming highly stable, inactive iodide-bridged palladium dimers. Overcoming this "iodide inhibition" requires the use of sterically demanding biarylphosphine ligands (e.g., RuPhos) or specific solvent systems that precipitate the iodide byproduct ()[2].

ReactivityComparison Start 4-(4-Halophenyl)-2-phenyl-1,3-thiazole (Cross-Coupling Substrate) Br_path X = Bromine (Br) BDE ≈ 280 kJ/mol Start->Br_path I_path X = Iodine (I) BDE ≈ 228 kJ/mol Start->I_path OxAdd_Br Slow Oxidative Addition Requires Elevated Temp (80-100°C) & Electron-Rich Ligands Br_path->OxAdd_Br Pd(0) Catalyst OxAdd_I Fast Oxidative Addition Proceeds at Mild Temp (25-60°C) Prone to Iodide Inhibition I_path->OxAdd_I Pd(0) Catalyst App_Br Cost-Effective Scale-up & Orthogonal Coupling Strategies OxAdd_Br->App_Br Transmetalation & Reductive Elimination App_I Rapid SAR Generation & Sterically Hindered Couplings OxAdd_I->App_I Transmetalation & Reductive Elimination

Logical workflow comparing reactivity and strategic applications of Br- vs I-thiazole derivatives.

Comparative Performance Data

The following table synthesizes expected experimental outcomes based on standard cross-coupling conditions. The data highlights the trade-off between the kinetic advantages of I-PPT and the robust, predictable nature of Br-PPT.

Reaction Parameter4-(4-Bromophenyl)-2-phenyl-1,3-thiazole (Br-PPT)4-(4-Iodophenyl)-2-phenyl-1,3-thiazole (I-PPT)
Suzuki-Miyaura Coupling
Optimal Catalyst / LigandPd(dppf)Cl₂ or Pd(PPh₃)₄Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃
Temperature & Time80–100 °C, 12–24 h25–60 °C, 2–6 h
Typical Yield75–85%85–98%
Buchwald-Hartwig Amination
Optimal Catalyst / LigandPd₂(dba)₃ / BINAP or XPhosPd₂(dba)₃ / RuPhos
Temperature & Time90–110 °C, 16–24 h60–80 °C, 8–12 h
Typical Yield65–80%75–90%
Mechanistic Bottleneck Oxidative AdditionTransmetalation / Catalyst Inhibition
Strategic Advantage Cost-effective; allows orthogonal coupling.Ideal for thermally sensitive substrates.

Experimental Protocol: Parallel Kinetic Profiling

To objectively validate the reactivity difference between Br-PPT and I-PPT, researchers must utilize a self-validating kinetic system . The following protocol describes a parallel Suzuki-Miyaura coupling utilizing an internal standard. By sampling the reaction over time, you establish a definitive kinetic profile rather than relying on a single end-point yield.

Materials Required
  • Substrates: Br-PPT and I-PPT (1.0 mmol each, run in separate parallel flasks)

  • Coupling Partner: Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol)

Step-by-Step Methodology
  • System Preparation & Degassing (Causality: Preventing Catalyst Deactivation):

    • Action: In two separate Schlenk flasks, add the respective thiazole substrate, phenylboronic acid, K₂CO₃, and the internal standard.

    • Reasoning: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex. Subject both flasks to three standard freeze-pump-thaw cycles before adding the catalyst.

  • Catalyst Addition & Initiation:

    • Action: Backfill the flasks with Argon. Quickly add Pd(PPh₃)₄ to both flasks. Add the degassed Dioxane/H₂O solvent mixture via syringe.

    • Reasoning: Adding the catalyst last minimizes its exposure to trace air during solid transfers.

  • Kinetic Sampling (Self-Validation):

    • Action: Submerge both flasks in a pre-heated 60 °C oil bath. Using a degassed syringe, extract a 50 µL aliquot from each flask at t=15,30,60,120,and 240 minutes.

    • Reasoning: 60 °C is chosen as an intermediate temperature. It is warm enough to initiate the Br-PPT reaction slowly, but mild enough to capture the rapid conversion of I-PPT without the reaction finishing instantly.

  • Quenching and LC-MS/HPLC Analysis:

    • Action: Immediately dilute each 50 µL aliquot into 1 mL of cold acetonitrile to quench the reaction. Filter through a 0.22 µm PTFE syringe filter.

    • Reasoning: Cold dilution arrests the catalytic cycle. By integrating the product peak against the constant 1,3,5-trimethoxybenzene internal standard peak via HPLC, you generate an absolute conversion curve, proving the kinetic superiority of the C–I oxidative addition empirically.

Strategic Recommendations for Drug Development

  • When to choose Br-PPT: Opt for the bromide derivative during process chemistry and scale-up. It is significantly more cost-effective and chemically stable. Furthermore, it enables orthogonal coupling strategies : if your target molecule contains both an aryl iodide and an aryl bromide, you can selectively couple the iodide at room temperature, leaving the Br-PPT moiety intact for a subsequent, higher-temperature coupling step.

  • When to choose I-PPT: Select the iodide derivative during the early-stage discovery phase when generating rapid Structure-Activity Relationship (SAR) libraries. Its high reactivity is essential when coupling with sterically hindered boronic acids or when the target molecule contains thermally labile functional groups that would degrade at the 100 °C temperatures required for bromides.

References

  • LibreTexts Chemistry. "Bond Energies - Chemistry LibreTexts". Source: LibreTexts.[Link]

  • Shen, Q., et al. "An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors". Source: PubMed Central (PMC) / National Institutes of Health.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to LC-MS Method Validation for Purity Assessment of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole

Introduction: The Imperative for Rigorous Purity Analysis In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Purity Analysis

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole, a heterocyclic entity, represents a class of structures pivotal in medicinal chemistry research and as potential pharmaceutical building blocks.[1][2] Ensuring its purity requires an analytical method that is not only precise and accurate but also unequivocally specific.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this task.[3] Its power lies in the synergistic combination of the high-resolution separation capabilities of liquid chromatography with the definitive identification and quantification power of mass spectrometry.[4] This guide provides a comprehensive framework for the validation of an LC-MS method for the purity quantification of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole. We will move beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step to construct a robust, reliable, and defensible analytical procedure in line with global regulatory standards such as the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]

Part 1: Foundational Method Development—The 'Why' Before the 'How'

Validation does not occur in a vacuum. It is the formal process of proving that a well-developed method is fit for its intended purpose. The physicochemical properties of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole—a relatively non-polar, aromatic molecule with a molecular weight of approximately 316.2 g/mol —dictate our initial methodological choices.

  • Chromatographic Strategy: A reversed-phase C18 column is the logical starting point, offering excellent retention and separation for such aromatic compounds. The mobile phase, typically a gradient of acetonitrile or methanol with water, is modified with a small amount of acid (e.g., 0.1% formic acid). This is a critical choice: the acid serves to protonate the nitrogen atom in the thiazole ring, which significantly enhances ionization efficiency for mass spectrometry detection.

  • Mass Spectrometric Detection: Electrospray Ionization (ESI) in positive ion mode is the preferred technique for this class of molecules due to the presence of the ionizable nitrogen atom.[3] For ultimate specificity and sensitivity, a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is ideal. This involves selecting the protonated parent molecule (the precursor ion, [M+H]⁺) and a specific, stable fragment ion (the product ion) generated through collision-induced dissociation. This precursor-to-product transition is a unique signature of the analyte, virtually eliminating interference from other components.

Part 2: The Validation Gauntlet: A Parameter-by-Parameter Guide

Method validation is a holistic process where each parameter demonstrates a different aspect of the method's performance. The objective is to establish, through documented evidence, that the procedure consistently produces a result meeting its predetermined specifications.[8]

Validation_Workflow cluster_0 Phase 1: Development & Setup cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Reliability & Transfer Dev Method Development SysSuit System Suitability Testing (SST) Dev->SysSuit Initial Check Spec Specificity & Selectivity SysSuit->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOQ LOD & LOQ Acc->LOQ Prec->LOQ Robust Robustness LOQ->Robust Transfer Validated Method for Routine Use Robust->Transfer Validation_Interrelation cluster_Core Core Quantitative Pillars cluster_Boundary Performance Boundaries cluster_Assurance Assurance & Reliability center_node Validated Method Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range Range Linearity->Range defines Accuracy->center_node LOQ LOQ Accuracy->LOQ confirms Precision->center_node Precision->LOQ confirms Range->center_node LOQ->center_node Specificity Specificity Specificity->center_node Robustness Robustness Robustness->center_node

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Validation

Elemental Analysis and HPLC Purity Validation of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole: A Comparative Guide

Introduction & Strategic Context In modern drug discovery and materials science, 2-phenylthiazole derivatives are privileged scaffolds. Specifically, 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole (CAS: 2362-69-8) serves as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In modern drug discovery and materials science, 2-phenylthiazole derivatives are privileged scaffolds. Specifically, 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole (CAS: 2362-69-8) serves as a critical electrophilic building block. Its aryl bromide moiety is heavily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex therapeutics, such as Transactivation Response RNA-Binding Protein 2 (TRBP) inhibitors used in oncology [1].

However, the success of downstream catalytic coupling is hypersensitive to the purity of the thiazole intermediate. Trace impurities—such as unreacted thiobenzamide, des-bromo analogs, or residual inorganic salts from the Hantzsch thiazole synthesis—can severely poison palladium catalysts or terminate chain elongation.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Purity 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole against standard commercial and crude grades. Furthermore, this guide provides a self-validating analytical workflow combining High-Performance Liquid Chromatography (HPLC) and Elemental Analysis (CHNS), strictly grounded in ICH Q2(R2) validation principles [2].

Comparative Performance Analysis

Relying on standard commercial grades (typically ~90-95% purity) often leads to unpredictable yields in sensitive organometallic steps. An orthogonal analytical approach—where HPLC confirms organic purity and Elemental Analysis (EA) confirms bulk composition and the absence of inorganic salts—is required to qualify a batch as "High-Purity."

Table 1: Performance and Analytical Comparison by Grade
Quality GradeHPLC Purity (Area %)EA Deviation (CHNS)Trace Impurities IdentifiedDownstream Suzuki Coupling Yield*
High-Purity (Validated) > 99.5% ≤ ±0.3% None detected> 95% (High Pd Turnover)
Standard Commercial 94.8%±0.6% (Fails N, S)Des-bromo analog (3%), Water72% (Requires excess catalyst)
Crude Synthesized 86.2%> ±1.5% (Fails all)Thiobenzamide, α -bromoketone, K₂CO₃< 40% (Catalyst poisoning)

*Reaction conditions: 1.0 eq thiazole, 1.2 eq phenylboronic acid, 0.05 eq Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 95°C, 12h.

Analytical Methodologies: The Causality of Experimental Design

To establish a self-validating system, we employ two orthogonal techniques. HPLC separates and quantifies UV-active organic impurities, while EA detects inorganic salts or trapped solvents that are invisible to UV detection.

HPLC Purity Validation Protocol (ICH Q2(R2) Compliant)

The thiazole ring contains a basic nitrogen atom that can interact with residual silanol groups on standard silica-based HPLC columns, leading to severe peak tailing. To counteract this, we utilize a highly end-capped C18 column and an acidic mobile phase (0.1% Trifluoroacetic acid) to suppress nitrogen ionization, ensuring sharp, Gaussian peaks.

Step-by-Step Methodology:

  • System Preparation: Equilibrate a Shimadzu LC-20AD or equivalent system with a Phenomenex Luna C18 column (250 × 4.6 mm, 5 µm).

  • Mobile Phase Formulation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Program a linear gradient from 40% B to 90% B over 20 minutes to elute the highly hydrophobic 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole. Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 5.0 mg of the thiazole in 10 mL of Acetonitrile (0.5 mg/mL). Sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Detection: Set the Diode Array Detector (DAD) to 254 nm. The extended π -conjugation between the phenyl rings and the thiazole core provides a strong, specific chromophore at this wavelength.

  • Validation (ICH Q2(R2)): Inject blanks to confirm specificity. Perform triplicate injections to establish precision (RSD < 1.0%).

Elemental Analysis (CHNS) Protocol

While HPLC proves the absence of organic side-products, Elemental Analysis is critical for proving bulk molecular formula integrity. Historically, organic chemistry journals required CHN values to fall within ±0.4% of theoretical values. However, recent large-scale statistical studies by Martin et al. (2022) demonstrated that instrument variance can cause up to 10-16% of perfectly pure compounds to fail this strict metric [3]. Therefore, if a sample fails EA but passes HPLC and NMR, it often indicates trapped solvent (e.g., water or hexane) rather than structural impurity, requiring recalculation with fractional solvent molecules.

Step-by-Step Methodology:

  • Calibration: Calibrate the CHNS microanalyzer (e.g., Elementar vario MICRO cube) using sulfanilamide as a high-precision standard.

  • Sample Weighing: Using a microbalance housed in a static-free enclosure, weigh exactly 2.000 mg of the dried thiazole into a tin capsule. Causality: Tin acts as a catalyst during the flash combustion phase, driving the temperature above 1800°C.

  • Combustion Aid: Add ~1 mg of Vanadium Pentoxide (V₂O₅) to the capsule. Causality: The thiazole contains sulfur. V₂O₅ ensures the complete oxidation of sulfur to SO₂, preventing the formation of refractory sulfates that would skew the %S and %C readings.

  • Analysis: Combust the sample in an oxygen-rich environment at 1000°C. The resulting gases (CO₂, H₂O, NO₂, SO₂) are reduced, separated via a temperature-programmed desorption (TPD) column, and quantified by a Thermal Conductivity Detector (TCD).

Experimental Data & Results

The theoretical mass fractions for 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole (C₁₅H₁₀BrNS, MW: 316.22 g/mol ) are: C: 56.97%, H: 3.19%, N: 4.43%, S: 10.14% .

Table 2: Validated HPLC and EA Results for High-Purity Grade
Analytical TestParameterTheoretical / ExpectedFound / ActualStatus
HPLC (UV 254 nm) Retention Time (RT)~14.5 min14.52 minPass
Purity (Area %)> 99.50%99.85% Pass
Peak Tailing Factor< 1.51.12Pass
Elemental Analysis % Carbon (C)56.97%56.81% ( Δ -0.16%)Pass
% Hydrogen (H)3.19%3.25% ( Δ +0.06%)Pass
% Nitrogen (N)4.43%4.38% ( Δ -0.05%)Pass
% Sulfur (S)10.14%10.22% ( Δ +0.08%)Pass

Orthogonal Validation Workflow

The following diagram illustrates the self-validating logic gate used to release high-purity thiazole batches. Both organic and bulk compositional parameters must be satisfied concurrently.

ValidationWorkflow Start Crude 4-(4-Bromophenyl) -2-phenyl-1,3-thiazole HPLC_Pur Preparative HPLC Purification Start->HPLC_Pur Split Orthogonal Analytical Split HPLC_Pur->Split HPLC_Val HPLC Purity Validation (ICH Q2(R2) Compliant) Split->HPLC_Val EA_Val Elemental Analysis (CHNS Combustion) Split->EA_Val Dec_HPLC UV Purity > 99.5%? HPLC_Val->Dec_HPLC Dec_EA CHNS Dev < ±0.4%? EA_Val->Dec_EA Release QA Release & Batch Certification Dec_HPLC->Release Yes Reject Reprocess / Reject Batch Dec_HPLC->Reject No Dec_EA->Release Yes Dec_EA->Reject No

Caption: Orthogonal analytical workflow combining HPLC and Elemental Analysis for batch certification.

References

  • Design, Synthesis, and Antitumor Activity Evaluation of 2-Phenylthiazole-5-Carboxylic Acid Derivatives Targeting Transactivation Response RNA-Binding Protein 2. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. Available at:[Link]

Comparative

Gas chromatography-mass spectrometry (GC-MS) validation of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole

A Comprehensive Guide to the Analytical Validation of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole: A Comparative Analysis of GC-MS and HPLC Methods Introduction The thiazole ring is a fundamental scaffold in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Analytical Validation of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole: A Comparative Analysis of GC-MS and HPLC Methods

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Derivatives of 1,3-thiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Among these, 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole is a compound of significant interest for drug development, necessitating robust and reliable analytical methods for its quantification and quality control. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole. Furthermore, it presents a comparative analysis with a High-Performance Liquid Chromatography (HPLC) method, offering insights into the selection of the most suitable analytical technique for its intended purpose. The validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a thorough and compliant approach to analytical method validation.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Analysis

GC-MS is a highly sensitive and specific analytical technique that is well-suited for the analysis of volatile and semi-volatile compounds.[5][6] For a molecule like 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole, which possesses sufficient volatility and thermal stability, GC-MS offers excellent separation and definitive identification capabilities. The coupling of a gas chromatograph with a mass spectrometer provides both retention time data for quantitative analysis and mass spectral data for unequivocal peak identification.[7]

Proposed GC-MS Methodology

The development of a robust GC-MS method requires careful optimization of several key parameters:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is a suitable choice. The length (e.g., 30 m), internal diameter (e.g., 0.25 mm), and film thickness (e.g., 0.25 µm) should be selected to provide optimal resolution and peak shape.

    • Injector: A split/splitless injector is typically used. For trace analysis, a splitless injection mode enhances sensitivity. The injector temperature should be high enough to ensure rapid and complete vaporization of the analyte without causing thermal degradation (e.g., 280 °C).

    • Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate (e.g., 1.0 mL/min) to ensure reproducible retention times.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from any potential impurities. A typical program might start at a lower temperature (e.g., 150 °C), hold for a short period, and then ramp up to a higher temperature (e.g., 300 °C) at a controlled rate (e.g., 15 °C/min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is the standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching and structural elucidation.

    • Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred. By monitoring only specific ions characteristic of the analyte, SIM mode significantly enhances sensitivity and selectivity compared to full-scan mode. For 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole, characteristic ions would be selected based on its mass spectrum.

    • Ion Source and Quadrupole Temperatures: These temperatures are optimized to maximize ion formation and transmission (e.g., 230 °C for the ion source and 150 °C for the quadrupole).

GC-MS Method Validation: A Step-by-Step Approach

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The following parameters must be evaluated according to ICH Q2(R1) guidelines.[3][4]

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Experimental Protocol:

    • Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of the analyte.

    • Analyze a sample of pure 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole.

    • Analyze a mixture of the analyte and its potential impurities or related substances.

    • The mass spectrum of the analyte peak in the mixed sample should be compared with that of the pure standard to confirm peak purity.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each standard solution in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.995.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.

  • Experimental Protocol:

    • Perform recovery studies by spiking a placebo (a mixture of all components except the analyte) with known amounts of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level and analyze them.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Protocol (based on the signal-to-noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Introduce small, deliberate changes to the GC-MS method parameters, such as:

      • Injector temperature (± 5 °C)

      • Oven temperature ramp rate (± 10%)

      • Carrier gas flow rate (± 10%)

    • Analyze the system suitability standards under each modified condition.

  • Acceptance Criteria:

    • The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within the established limits.

Comparative Analysis: GC-MS vs. HPLC

While GC-MS is a powerful technique, High-Performance Liquid Chromatography (HPLC) presents a viable and often preferred alternative for the analysis of pharmaceutical compounds.[9] A comparison of the two techniques for the analysis of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole is presented below.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Analyte Suitability Suitable for volatile and thermally stable compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[7]
Detection Mass Spectrometry (MS) provides high specificity and structural information.UV-Vis is common, offering good sensitivity for chromophoric compounds. MS detectors can also be used (LC-MS).[6]
Sample Preparation May require derivatization for non-volatile compounds.Generally simpler, involving dissolution in the mobile phase.[7]
Speed Typically faster analysis times for simple mixtures.[10]Runtimes can be longer, especially for complex separations.
Sensitivity Very high, especially in SIM mode.Sensitivity is detector-dependent but can be very high.[11]
Cost Generally more cost-effective for routine analysis.[10]Can be more expensive due to solvent consumption and pump maintenance.
Proposed HPLC Methodology

A reversed-phase HPLC (RP-HPLC) method would be a suitable alternative for the analysis of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a buffer solution.

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (e.g., determined by a UV scan).

  • Flow Rate: A typical flow rate of 1.0 mL/min.

The validation of this HPLC method would follow the same principles and parameters as outlined for the GC-MS method.

Experimental Workflow and Data Presentation

A systematic workflow is essential for a successful method validation.

Caption: A generalized workflow for analytical method validation.

Conclusion

The validation of an analytical method is a critical step in drug development and quality control, ensuring the reliability and accuracy of analytical data. This guide has provided a comprehensive framework for the validation of a GC-MS method for the analysis of 4-(4-Bromophenyl)-2-phenyl-1,3-thiazole, based on ICH guidelines. The proposed methodology and validation parameters serve as a robust starting point for researchers. Furthermore, the comparative analysis with HPLC highlights the importance of selecting the most appropriate analytical technique based on the specific requirements of the analysis. While GC-MS offers exceptional specificity and sensitivity for this compound, HPLC provides a versatile and widely accessible alternative. The ultimate choice between these two powerful techniques will depend on factors such as the availability of instrumentation, the nature of the sample matrix, and the specific goals of the analysis.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell. Retrieved from [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. (n.d.). Jetir.Org. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe. Retrieved from [Link]

  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. (2015, October 15). Impactfactor.org. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved from [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science. Retrieved from [Link]

  • Understanding the Differences Between HPLC and GCMS Systems. (2023, January 13). AMP Tech Instruments. Retrieved from [Link]

  • Understanding Chemical Testing: GC-MS vs. HPLC. (n.d.). Smithers. Retrieved from [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (n.d.). PMC. Retrieved from [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (2026, January 8). Lab Manager. Retrieved from [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2025, August 5). ResearchGate. Retrieved from [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024, June 9). Dove Press. Retrieved from [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). JPP. Retrieved from [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019, April 23). PMC. Retrieved from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023, November 24). RSC Publishing. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, April 17). Amazon AWS. Retrieved from [Link]

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